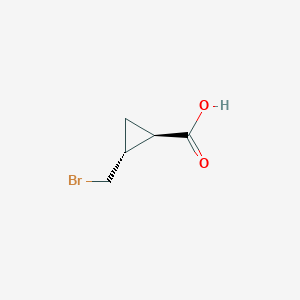
5-(Difluoromethyl)-6-fluoronicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Difluoromethyl)picolinic acid” is a compound with the CAS Number: 859538-41-3 and a molecular weight of 173.12 . It is a solid under normal conditions and is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
While specific synthesis methods for “5-(Difluoromethyl)-6-fluoronicotinic acid” were not found, difluoromethylation processes often involve X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These processes have benefited from the invention of multiple difluoromethylation reagents .Chemical Reactions Analysis
Difluoromethylation reactions often involve the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis
“5-(Difluoromethyl)picolinic acid” is a solid under normal conditions . More specific physical and chemical properties for “this compound” were not found.Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Synthesis
"5-(Difluoromethyl)-6-fluoronicotinic acid" derivatives have been explored for their potential in radiopharmaceutical applications. A notable study involves the facile room-temperature synthesis of fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester. This compound was synthesized using a novel method that bypasses the need for azeotropic drying of the fluoride, significantly reducing the synthesis time. This advancement could have significant implications for the development of new radiopharmaceuticals for diagnostic imaging (Basuli et al., 2016).
Environmental Science
In the environmental science domain, research on fluorotelomer-based substances, which may share structural similarities with "this compound," focuses on their persistence and transformation in the environment. For instance, studies on the aerobic biodegradation of fluorotelomer sulfonamide-based aqueous film-forming foam components have revealed the production of perfluoroalkyl carboxylates, shedding light on the environmental fate of these compounds (D’Agostino & Mabury, 2017).
Materials Science
In materials science, functional fluoropolymers, which could potentially include derivatives of "this compound," are being developed for use in fuel cell membranes. These materials are synthesized through various methods, including direct radical copolymerization and chemical modification, to produce membranes with desirable properties for fuel cell applications (Souzy & Améduri, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-6-fluoropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUPQVFRGKYCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2847896.png)


![N-[1-(5-Bromo-2-fluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2847901.png)





![N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2847911.png)